
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-acetylphenyl)-5-(5-fluoro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H11FN2O3S2 and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of thioxothiazolidin-4-one, demonstrating significant antimicrobial activities against a range of bacterial and fungal pathogens. For instance, novel thioxothiazolidin-4-one derivatives have shown potent antibacterial activity, particularly against Gram-positive bacterial strains, with some compounds exhibiting minimum inhibitory concentrations comparable to commonly used antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, rhodanine-3-acetic acid derivatives have been identified as potential antimicrobial agents, especially against mycobacteria, demonstrating activity profiles that highlight the importance of the structural features of these compounds in mediating their biological effects (Krátký et al., 2017).
Anticancer and Antiangiogenic Effects
Research into thioxothiazolidin-4-one derivatives has also extended to evaluating their anticancer and antiangiogenic properties. A study highlighted the synthesis of novel derivatives and their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. The findings indicated that these compounds significantly reduced tumor volume and cell number while inhibiting tumor-induced angiogenesis, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).
Anti-inflammatory Activity
The anti-inflammatory potential of thioxothiazolidin-4-one derivatives has been explored, with compounds showing promising activity in in vitro and in vivo models. For example, a study focused on the synthesis and evaluation of these derivatives as anti-inflammatory agents, demonstrating their effectiveness in reducing inflammation without causing significant toxicity (Golota et al., 2015).
Properties
IUPAC Name |
3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]-5-fluoroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O3S2/c1-9(23)10-3-2-4-12(7-10)22-18(25)16(27-19(22)26)15-13-8-11(20)5-6-14(13)21-17(15)24/h2-8,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUAXHYIXIGSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![(E)-ethyl 3-methyl-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2603658.png)
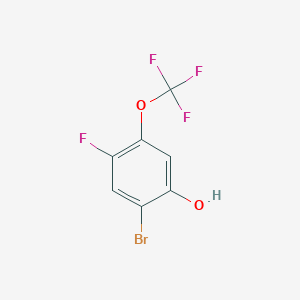
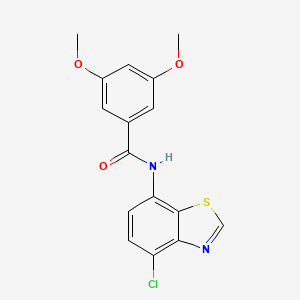
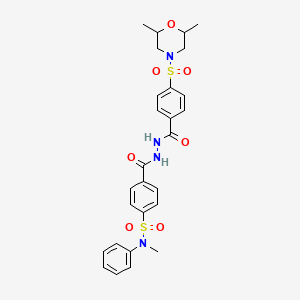
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)
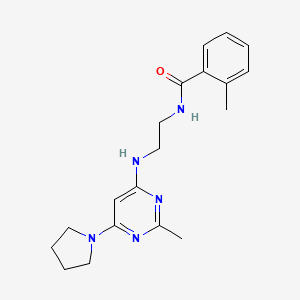
![(4aR,5R,5aR,8aR,9S)-7-(4-chlorophenyl)-10-(pyridin-3-yl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2603666.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2603669.png)

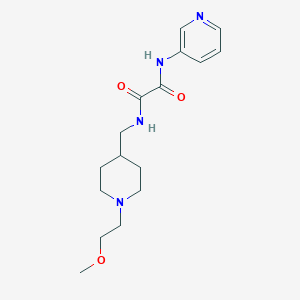
![1-{[4-(3-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2603672.png)


